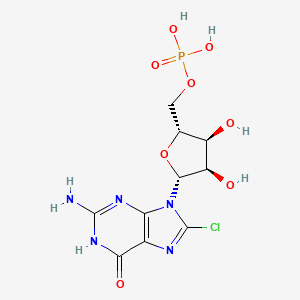![molecular formula C10H11N3O2 B12921149 2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 919990-89-9](/img/structure/B12921149.png)
2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . Another approach is a catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and yields the target compound in a short reaction time with good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could potentially be scaled up for industrial applications, given their efficiency and the relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to various downstream effects, including the modulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Uniqueness
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
919990-89-9 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-11-9-7(10(14)15)4-3-5-13(9)12-8/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
ILTGYZZVQCLAMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2C=CC=C(C2=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


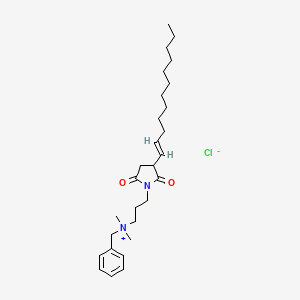
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

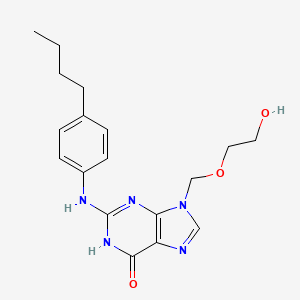
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
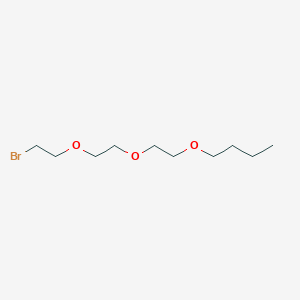
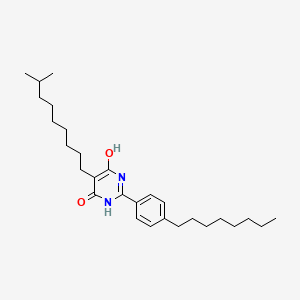
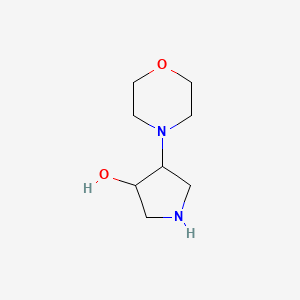
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

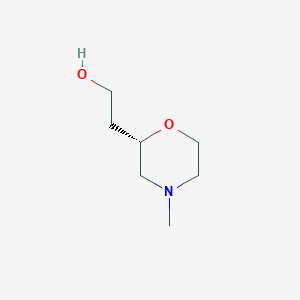
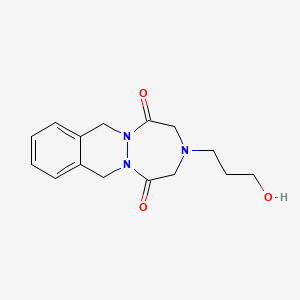
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
